molecular formula C14H24ClNS B14442813 1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride CAS No. 76652-35-2

1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride

Cat. No.: B14442813
CAS No.: 76652-35-2
M. Wt: 273.9 g/mol
InChI Key: GJNMXFFNBBQLPG-UHFFFAOYSA-M
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Description

1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride is an organic compound with a unique structure that includes a pyridinium ion core substituted with a hexylsulfanyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride typically involves the alkylation of 3,5-dimethylpyridine with a hexylsulfanyl methyl halide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium nitrogen.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyridine derivatives.

    Substitution: Substituted pyridinium salts.

Scientific Research Applications

1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride involves its ability to form stable complexes with metal ions through coordination with the nitrogen and sulfur atoms. This property is particularly useful in the extraction and separation of metals from solutions. The compound’s antimicrobial activity is believed to be due to its interaction with microbial cell membranes, disrupting their integrity and function.

Comparison with Similar Compounds

  • 4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole
  • 4-[(Hexylsulfanyl)methyl]-3,5-dimethylisoxazole

Comparison: 1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride is unique due to its pyridinium ion core, which imparts distinct chemical and physical properties compared to similar compounds like pyrazoles and isoxazoles. The presence of the pyridinium ion enhances its solubility in water and its ability to form stable complexes with metal ions, making it particularly useful in applications involving metal extraction and recovery .

Properties

CAS No.

76652-35-2

Molecular Formula

C14H24ClNS

Molecular Weight

273.9 g/mol

IUPAC Name

1-(hexylsulfanylmethyl)-3,5-dimethylpyridin-1-ium;chloride

InChI

InChI=1S/C14H24NS.ClH/c1-4-5-6-7-8-16-12-15-10-13(2)9-14(3)11-15;/h9-11H,4-8,12H2,1-3H3;1H/q+1;/p-1

InChI Key

GJNMXFFNBBQLPG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCSC[N+]1=CC(=CC(=C1)C)C.[Cl-]

Origin of Product

United States

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